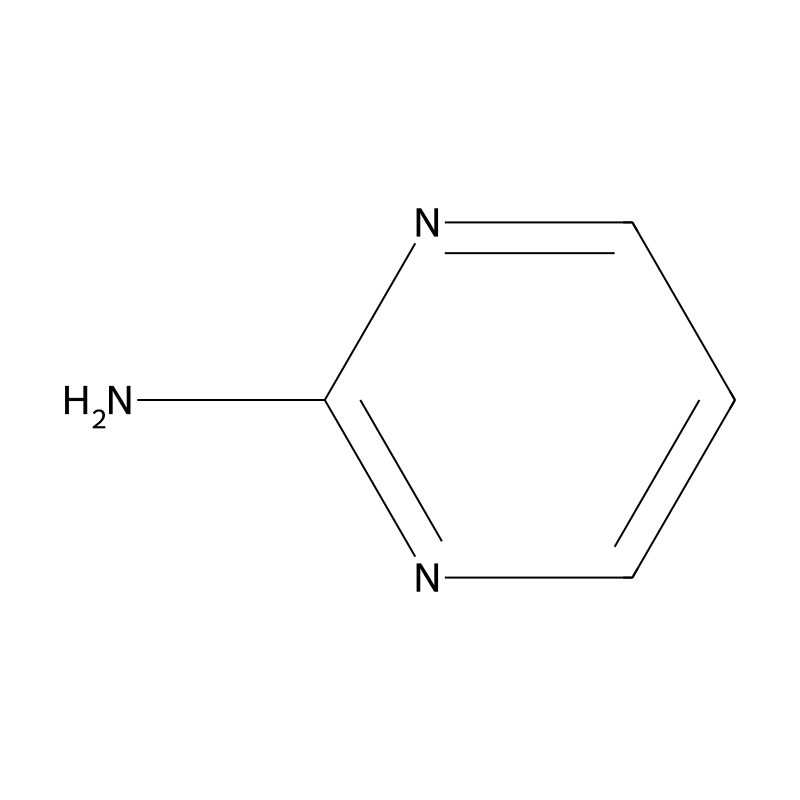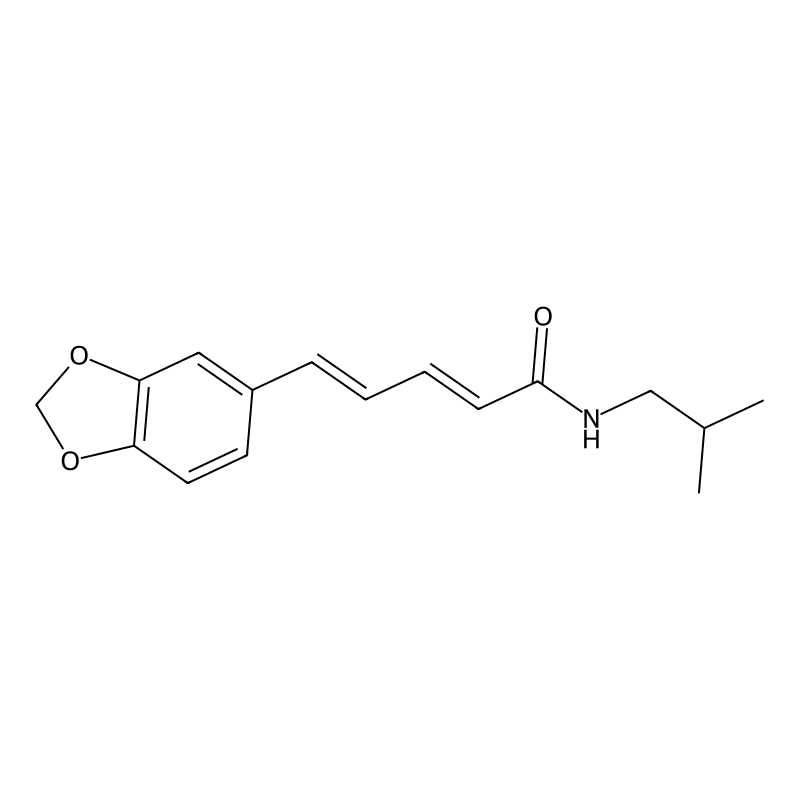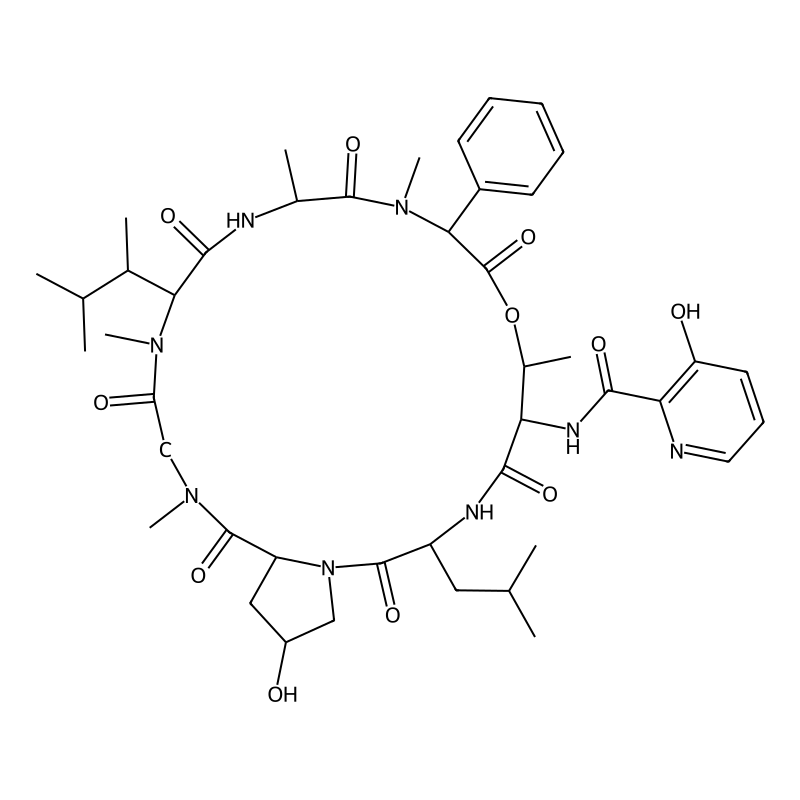2-Aminopyrimidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Medicinal Chemistry
-Aminopyrimidine serves as a valuable building block in the synthesis of various pharmaceutical agents. Its versatile structure allows for modifications and incorporation into diverse drug scaffolds. Research has explored its potential in developing:
- Anticancer drugs: Studies have investigated the antitumor properties of 2-aminopyrimidine derivatives. Some derivatives exhibit cytotoxic activity against various cancer cell lines, making them potential candidates for further development [].
- Antimicrobial agents: Researchers have explored the potential of 2-aminopyrimidine derivatives as antibacterial and antifungal agents. Certain derivatives have shown promising activity against specific bacterial and fungal strains [].
- Antiviral agents: 2-Aminopyrimidine derivatives are being investigated for their antiviral properties against various viruses, including herpes simplex virus and human immunodeficiency virus (HIV) [].
Material Science
-Aminopyrimidine derivatives have been explored for their potential applications in material science due to their unique properties:
- Ligands in metal complexes: 2-Aminopyrimidine can act as a ligand, forming complexes with various metal ions. These complexes possess interesting photophysical and catalytic properties, making them potentially useful in areas like catalysis and light-emitting devices [].
- Organic conductors and semiconductors: Some 2-aminopyrimidine derivatives exhibit electrical conductivity, making them potential candidates for development in organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [].
2-Aminopyrimidine has the chemical formula C4H6N4 and is often represented structurally as follows:
textN / \ C C | | N - C \ / C
This structure indicates the presence of an amino group (-NH2) attached to the pyrimidine ring, which plays a crucial role in its reactivity and biological properties. The compound can exist in various forms depending on the substituents attached to the pyrimidine ring.
2-Aminopyrimidine is considered a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure.
- Safety Precautions: Standard laboratory safety practices should be followed when handling 2-aminopyrimidine, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
- Condensation Reactions: It can react with aldehydes or ketones to form imines or aminals, demonstrating its ability to form new carbon-nitrogen bonds .
- Substitution Reactions: The amino group can undergo electrophilic substitution, allowing for the introduction of various substituents on the pyrimidine ring.
- Formation of Derivatives: By reacting with different amines or other functional groups, various 2-aminopyrimidine derivatives can be synthesized, which may exhibit enhanced biological activities .
2-Aminopyrimidine and its derivatives have been studied for their biological activities, including:
- Antimicrobial Properties: Some derivatives have shown effectiveness against bacteria and fungi.
- Antiparasitic Activity: Novel derivatives have been tested against Trypanosoma brucei and Plasmodium falciparum, with some exhibiting significant antitrypanosomal and antiplasmodial activities .
- Enzyme Inhibition: Certain compounds derived from 2-aminopyrimidine have been identified as inhibitors of specific enzymes, such as β-glucuronidase, which is relevant in pharmacological contexts .
The synthesis of 2-aminopyrimidine can be achieved through various methods:
- Heating Reactions: One common method involves heating 2-amino-4,6-dichloropyrimidine with substituted amines in the presence of triethylamine under solvent-free conditions .
- Microwave-Assisted Synthesis: This technique has been employed to enhance reaction rates and yields when synthesizing derivatives from acyclic starting materials .
- Multistep Synthesis: More complex derivatives may require several synthetic steps involving different reagents and conditions, including oxidation and methylation processes .
The applications of 2-aminopyrimidine are broad and include:
- Pharmaceuticals: Its derivatives are explored for use in developing new drugs targeting various diseases, including infections caused by parasites.
- Agricultural Chemicals: Some compounds derived from 2-aminopyrimidine are investigated for their potential as pesticides or herbicides.
- Biochemical Research: They serve as important tools in studying enzyme mechanisms and interactions within biological systems.
Studies on the interactions of 2-aminopyrimidine with biological targets have revealed insights into its mechanism of action. For instance:
- Binding Studies: Research has shown how certain derivatives interact with active sites of enzymes, influencing their inhibitory activity based on structural modifications .
- Structural Analysis: Techniques such as NMR spectroscopy are used to elucidate the structural characteristics of synthesized compounds and their interactions with biomolecules .
Several compounds share structural similarities with 2-aminopyrimidine. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminopyrimidine | 4-Aminopyrimidine | Substituent at position 4 affects reactivity. |
| 5-Aminopyrimidine | 5-Aminopyrimidine | Different position of amino group alters properties. |
| 2-Amino-6-methylpyrimidine | 6-Methyl | Methyl group enhances lipophilicity. |
| 2-Aminobenzothiazole | Benzothiazole | Contains a thiazole ring; notable for different biological activity. |
These compounds highlight the versatility of pyrimidine derivatives while showcasing how variations in structure can lead to distinct chemical properties and biological activities.
XLogP3
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.47%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
109-12-6








